N-Fmoc-6-fluoro-D-tryptophan
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Overview
Description
N-Fmoc-6-fluoro-D-tryptophan is a derivative of the amino acid tryptophan, where the indole ring is fluorinated at the 6-position and the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is commonly used in peptide synthesis and research due to its unique properties and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-6-fluoro-D-tryptophan typically involves the following steps:
Fluorination of Tryptophan: The indole ring of D-tryptophan is selectively fluorinated at the 6-position using a fluorinating agent such as Selectfluor.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Fluorination: Using large-scale fluorination reactors to achieve selective fluorination.
Fmoc Protection: Employing automated systems for the protection step to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-Fmoc-6-fluoro-D-tryptophan undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Coupling Reactions: The free amino group can participate in peptide bond formation with carboxyl groups of other amino acids.
Substitution Reactions: The fluorine atom on the indole ring can be substituted under specific conditions.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc removal.
Coupling: Reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used for peptide coupling.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Deprotected Tryptophan: Removal of the Fmoc group yields 6-fluoro-D-tryptophan.
Peptide Chains: Coupling reactions result in the formation of peptide chains incorporating 6-fluoro-D-tryptophan.
Scientific Research Applications
N-Fmoc-6-fluoro-D-tryptophan is widely used in scientific research, including:
Peptide Synthesis: It is used as a building block in the synthesis of fluorinated peptides, which are valuable in studying protein interactions and functions.
Biological Studies: Fluorinated tryptophan derivatives are used in fluorescence spectroscopy to study protein folding and dynamics.
Medicinal Chemistry: It is used in the design of peptide-based drugs with enhanced stability and bioavailability.
Industrial Applications: Employed in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of N-Fmoc-6-fluoro-D-tryptophan involves:
Fmoc Protection: The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions.
Fluorine Substitution: The fluorine atom enhances the stability and bioactivity of the peptide by influencing the electronic properties of the indole ring.
Comparison with Similar Compounds
Similar Compounds
N-Fmoc-D-tryptophan: Lacks the fluorine atom, making it less stable and less bioactive.
N-Fmoc-5-fluoro-D-tryptophan: Fluorinated at the 5-position, which may result in different electronic and steric effects.
N-Fmoc-7-fluoro-D-tryptophan: Fluorinated at the 7-position, offering different properties for peptide synthesis.
Uniqueness
N-Fmoc-6-fluoro-D-tryptophan is unique due to its specific fluorination at the 6-position, which provides a balance of stability and reactivity, making it highly valuable in peptide synthesis and research .
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(6-fluoro-1H-indol-3-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN2O4/c27-16-9-10-17-15(13-28-23(17)12-16)11-24(25(30)31)29-26(32)33-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12-13,22,24,28H,11,14H2,(H,29,32)(H,30,31)/t24-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQAUDMHOJUTJL-XMMPIXPASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=CC(=C5)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CNC5=C4C=CC(=C5)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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